Ethyl 2-methyl-4,4,4-trifluorobutyrate

Vue d'ensemble

Description

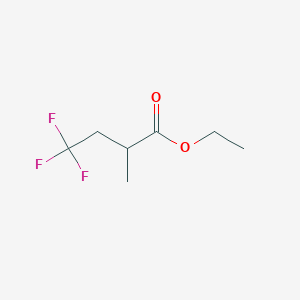

Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethyl group and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of ethyl 4,4,4-trifluoro-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: 4,4,4-trifluoro-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-methyl-4,4,4-trifluorobutyrate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and stability in drug formulations.

Case Study: Synthesis of Antagonists

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated indolecarboxamides using this compound as a key intermediate. The resulting compounds exhibited potent antagonistic activity against leukotrienes D4 and E4, highlighting the compound's utility in developing anti-inflammatory medications .

Agrochemical Applications

The compound is also explored in agrochemical formulations due to its potential as a pesticide or herbicide precursor. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of agrochemicals.

Case Study: Herbicide Development

Research indicates that derivatives of this compound have been tested for herbicidal activity against various weed species. These studies demonstrate that the incorporation of trifluoroacetate moieties can enhance herbicidal efficacy while reducing phytotoxicity to crops .

Material Science Applications

This compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to modify surface characteristics makes it suitable for creating coatings with enhanced chemical resistance.

Case Study: Coating Formulations

In material science research, this compound has been incorporated into polymer matrices to develop coatings with improved hydrophobicity and durability. These coatings are particularly valuable in industrial applications where chemical exposure is prevalent .

Environmental Impact Studies

Given the increasing focus on environmental safety, studies on the degradation kinetics of this compound have been conducted. Understanding its behavior in various environmental conditions is crucial for assessing its ecological footprint.

Case Study: Kinetics of Degradation

Research investigating the reaction kinetics of hydroxyl radicals with this compound indicates that this compound undergoes significant degradation under atmospheric conditions. This finding is vital for evaluating its persistence and potential environmental risks .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ethyl 4,4,4-trifluoro-2-methylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different reactivity due to the presence of an alkyne group.

Methyl 4,4,4-trifluoro-2-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Activité Biologique

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS Number: 143484-00-8) is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, applications, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The compound appears as a colorless liquid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.114 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 114.5 °C |

| Flash Point | 25.6 °C |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid-based biological membranes.

Pharmacological Applications

- Antagonistic Activity : Research has identified this compound as a potential antagonist for leukotriene receptors, which are involved in inflammatory responses. This compound was part of a series of fluorinated indole derivatives that demonstrated significant inhibition against leukotrienes D4 and E4 .

- Synthesis of β-Amino Acids : The compound has been utilized in synthesizing enantiopure trifluoromethyl-β-amino acids, which are crucial in pharmaceutical applications due to their role as building blocks in drug development.

- Electrochemical Applications : It has also been investigated for its utility in electrochemistry as a reagent that can influence the regioselectivity of reactions involving cyclometalated complexes.

Study on Leukotriene Antagonism

A pivotal study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of fluorinated indole derivatives, including compounds featuring this compound. The study reported that certain derivatives exhibited potent antagonistic activity against leukotriene receptors with IC50 values indicating strong inhibition .

Synthesis and Reactivity Investigations

Another significant investigation focused on the reactivity of this compound with hydroxyl radicals. This study demonstrated that exposure to hydroxyl radicals resulted in structural modifications that could alter its biological activity, suggesting potential pathways for degradation and interaction with biological systems.

Safety and Toxicology

This compound is classified as an irritant to the eyes and respiratory system. Safety data indicate it may pose risks if inhaled or ingested; therefore, appropriate handling procedures should be followed when working with this compound .

Propriétés

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.